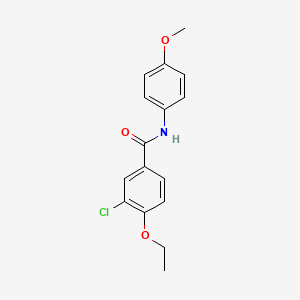
3-chloro-4-ethoxy-N-(4-methoxyphenyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-chloro-4-ethoxy-N-(4-methoxyphenyl)benzamide, also known as CEPM, is a synthetic compound that has been widely studied for its potential applications in the field of medicinal chemistry. CEPM belongs to the class of benzamide derivatives and has shown promising results as an anticancer agent in various preclinical studies.
Mécanisme D'action
The exact mechanism of action of 3-chloro-4-ethoxy-N-(4-methoxyphenyl)benzamide is not fully understood. However, it has been suggested that 3-chloro-4-ethoxy-N-(4-methoxyphenyl)benzamide induces apoptosis by activating the caspase cascade and inhibiting the PI3K/Akt/mTOR signaling pathway. 3-chloro-4-ethoxy-N-(4-methoxyphenyl)benzamide has also been shown to inhibit the expression of various proteins involved in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
3-chloro-4-ethoxy-N-(4-methoxyphenyl)benzamide has been reported to have low toxicity and good pharmacokinetic properties. In addition to its anticancer activity, 3-chloro-4-ethoxy-N-(4-methoxyphenyl)benzamide has also been shown to have anti-inflammatory and analgesic effects. 3-chloro-4-ethoxy-N-(4-methoxyphenyl)benzamide has been reported to inhibit the production of various pro-inflammatory cytokines, such as TNF-α and IL-6.
Avantages Et Limitations Des Expériences En Laboratoire
3-chloro-4-ethoxy-N-(4-methoxyphenyl)benzamide has several advantages for lab experiments, including its low toxicity and good solubility in water and organic solvents. However, 3-chloro-4-ethoxy-N-(4-methoxyphenyl)benzamide has limited stability in aqueous solutions and is sensitive to light and air. 3-chloro-4-ethoxy-N-(4-methoxyphenyl)benzamide also has a relatively short half-life in vivo, which may limit its therapeutic potential.
Orientations Futures
There are several future directions for the research on 3-chloro-4-ethoxy-N-(4-methoxyphenyl)benzamide. One potential direction is to investigate the combination of 3-chloro-4-ethoxy-N-(4-methoxyphenyl)benzamide with other anticancer agents to enhance its efficacy. Another direction is to explore the potential of 3-chloro-4-ethoxy-N-(4-methoxyphenyl)benzamide as a therapy for other diseases, such as inflammatory disorders and neurodegenerative diseases. Further studies are also needed to elucidate the exact mechanism of action of 3-chloro-4-ethoxy-N-(4-methoxyphenyl)benzamide and to optimize its pharmacokinetic properties.
Méthodes De Synthèse
The synthesis of 3-chloro-4-ethoxy-N-(4-methoxyphenyl)benzamide involves the reaction of 3-chloro-4-ethoxyaniline with 4-methoxybenzoyl chloride in the presence of a base, followed by purification through recrystallization. The yield of the synthesis process is reported to be around 70%.
Applications De Recherche Scientifique
3-chloro-4-ethoxy-N-(4-methoxyphenyl)benzamide has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that 3-chloro-4-ethoxy-N-(4-methoxyphenyl)benzamide induces apoptosis and inhibits the proliferation of various cancer cell lines, including breast, lung, and colon cancer. In vivo studies have also demonstrated the anticancer activity of 3-chloro-4-ethoxy-N-(4-methoxyphenyl)benzamide in animal models.
Propriétés
IUPAC Name |
3-chloro-4-ethoxy-N-(4-methoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-3-21-15-9-4-11(10-14(15)17)16(19)18-12-5-7-13(20-2)8-6-12/h4-10H,3H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRBNYBNFRPURRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-4-ethoxy-N-(4-methoxyphenyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-[3-(2-furyl)-2-propen-1-ylidene]-4-(1H-pyrrol-1-yl)benzohydrazide](/img/structure/B5763123.png)
![N-{3-methyl-4-[(phenylacetyl)amino]phenyl}-2-furamide](/img/structure/B5763126.png)

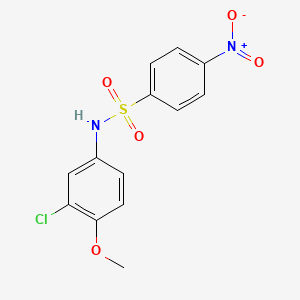
![N-(4-acetylphenyl)-2-[(4,6-diamino-2-pyrimidinyl)thio]acetamide](/img/structure/B5763149.png)

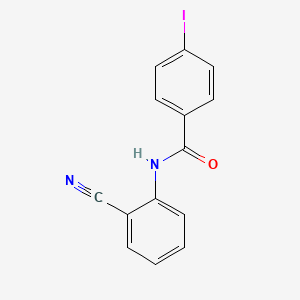
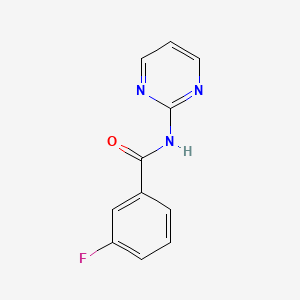

![1-(1,3-benzodioxol-5-ylmethyl)-4-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperazine](/img/structure/B5763192.png)
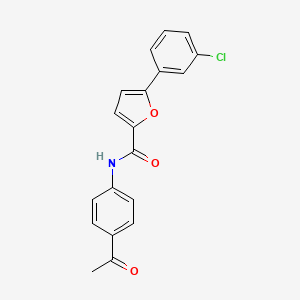
![(2,4-dimethoxybenzyl)[(6-nitro-1,3-benzodioxol-5-yl)methyl]amine](/img/structure/B5763204.png)
![3-[4-(4-fluorophenyl)-1-piperazinyl]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B5763209.png)
![N-[3-(methylthio)phenyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5763216.png)